This compound can be classified under the broader category of sulfonamides, which are derivatives of sulfanilamide. Sulfonamides contain a sulfonamide functional group (-SO2NH2) and are recognized for their role in inhibiting bacterial growth by disrupting folic acid synthesis. The unique substitution pattern of 3-fluoro-4-(propan-2-yl)benzene-1-sulfonamide contributes to its distinct chemical reactivity and biological activity.
The synthesis of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide typically involves several key steps:
In industrial settings, similar synthetic routes are employed but optimized for scale, efficiency, and cost-effectiveness.
The molecular formula for 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide is , with a molecular weight of approximately 218.27 g/mol.
The canonical SMILES representation is CC(C)C1=CC(=C(C=C1)S(=O)(=O)N)F
, which provides insight into its connectivity and functional groups.
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide can participate in various chemical reactions:
Common reagents used in these reactions include strong acids, bases, and various nucleophiles.
The mechanism of action for 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide primarily involves its interaction with specific enzymes or receptors within biological systems. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is critical for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, this compound disrupts folate production in bacteria, leading to antibacterial effects.
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide typically appears as a white crystalline solid at room temperature.
Key chemical properties include:
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
This comprehensive overview highlights the significance of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide in various scientific fields and its potential for future applications, particularly within medicinal chemistry and organic synthesis contexts.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4